Methomyl oxime
Description
Historical Development of this compound
This compound was first identified in the 1970s as a degradation product of methomyl (C₅H₁₀N₂O₂S), a broad-spectrum carbamate insecticide introduced by DuPont in 1966. Early studies focused on its formation during methomyl’s environmental breakdown, particularly through hydrolysis and microbial activity. A pivotal advancement came in 2005 with the U.S. Patent US4683322A, which optimized its synthesis via reaction of S-alkyl thiolimidic ester salts with hydroxylamine salts under controlled pH conditions. This method addressed earlier inefficiencies, such as low yields and decomposition risks, by using ammonium or metal carbonates as catalysts.
Significance in Agricultural Chemistry
As a methomyl metabolite, this compound plays dual roles:
- Environmental Persistence : With a water solubility of 58 g/L, this compound exhibits moderate mobility in soil, raising concerns about groundwater contamination.
- Toxicity Profile : While less acutely toxic than methomyl (LD₅₀ oral rat: 17–24 mg/kg for methomyl vs. 300 mg/kg for this compound), it retains cholinesterase-inhibiting properties, affecting non-target organisms.
Relationship to Carbamate Pesticide Development
This compound exemplifies the broader challenges of carbamate pesticide design. Carbamates like methomyl inhibit acetylcholinesterase (AChE) by carbamoylating serine residues in the enzyme’s active site. However, this compound’s formation underscores the need for pesticides with reduced bioaccumulation potential. Comparative studies show that this compound degrades 5–10× faster than methomyl in aerobic soils (half-life: 14 days vs. 30–60 days).
Current Research Landscape
Recent efforts focus on:
- Biodegradation Pathways : Pseudomonas and Bacillus strains metabolize this compound into acetonitrile and CO₂ via hydroxylation and Beckmann rearrangement.
- Analytical Methods : HPLC-UV protocols (limit of detection: 5 µg/L) enable precise monitoring in water systems.
- Regulatory Actions : The EU enforces a 0.01 mg/kg residue limit for methomyl (including its oxime) in crops.
Properties
IUPAC Name |
methyl (1E)-N-hydroxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVWCPZVQACAE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029343 | |
| Record name | (E)-S-Methyl thioacetohydroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19145-16-5, 13749-94-5 | |
| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-S-Methyl thioacetohydroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-hydroxythioimidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acetaldehyde Method
The acetaldehyde method is the most widely adopted industrial process, favored for its cost-effectiveness and high yield (≥90%). The reaction proceeds in two stages:
-
Acetaldehyde Oxime Formation : Acetaldehyde reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form acetaldehyde oxime.
-
Chlorination and Thioetherification : Acetaldehyde oxime is chlorinated to form acethydroxamoyl chloride, which subsequently reacts with sodium methylmercaptide (NaSCH) to yield this compound.
Key Advantages :
Thioacetaldehyde Oxime Method
This route involves condensing thioacetaldehyde with hydroxylamine, followed by methylation. While theoretically straightforward, practical implementation is hindered by thioacetaldehyde’s instability and tendency to polymerize. Recent advances in stabilization using thiourea derivatives have improved yields to ~75%, but the method remains less economical than the acetaldehyde approach.
Acetonitrile Method
Acetonitrile serves as both solvent and reactant in this pathway. Hydroxylamine reacts with acetonitrile under acidic conditions to form this compound via an intermediate imine.
Challenges :
Methyl Ethyl Ketone Method
Methyl ethyl ketone (MEK) is oxidized to form a diketone intermediate, which undergoes oximation and thiolation. Although MEK’s volatility complicates large-scale reactions, this method achieves ~80% yield with high-purity outputs.
Nitroethane Method
Nitroethane is reduced to hydroxylamine derivatives, which are then alkylated with methyl mercaptan. While this route avoids chlorination steps, it suffers from low reaction rates and requires palladium catalysts, raising costs.
Industrial-Scale Production and Process Optimization
Solvent Selection and Reaction Kinetics
N-Methylpyrrolidone (NMP) is the solvent of choice in modern facilities due to its high boiling point (202°C) and ability to stabilize reactive intermediates like acethydroxamoyl chloride. Comparative studies show NMP-based processes achieve 96% yield versus 70–85% in aqueous systems.
Table 1: Solvent Performance in this compound Synthesis
| Solvent | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| NMP | 96 | 2.5 | Low |
| Water | 85 | 4.0 | Moderate |
| Dichloromethane | 78 | 3.5 | High |
Catalytic Innovations
Triethylamine (TEA) is employed as a catalyst in the thioetherification step, reducing activation energy and accelerating reaction rates by 40%. Recent patents disclose using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to enhance selectivity and reduce solvent volumes.
Comparative Analysis of Synthesis Pathways
Table 2: Economic and Environmental Metrics of Key Methods
| Method | Raw Material Cost (USD/kg) | Yield (%) | Waste Production (kg/kg product) |
|---|---|---|---|
| Acetaldehyde | 12.5 | 92 | 0.8 |
| Thioacetaldehyde | 18.3 | 75 | 1.5 |
| Acetonitrile | 15.7 | 82 | 1.2 |
| Nitroethane | 22.1 | 68 | 2.0 |
The acetaldehyde method outperforms alternatives in cost and sustainability, aligning with global trends toward green chemistry .
Chemical Reactions Analysis
Hydrolysis Mechanisms and Degradation Pathways
Methomyl oxime undergoes hydrolysis via enzymatic and alkaline pathways:
- : Esterase PestE catalyzes breakdown through nucleophilic attack by Ser157, forming acetonitrile and CO₂. The energy barrier averages 15–18 kcal/mol .
- : Degrades rapidly at pH > 7, producing NH₄⁺, NO₂⁻, and NO₃⁻ .
: Hydrolysis Pathways Comparison
| Pathway | Conditions | Products | Half-Life | Source |
|---|---|---|---|---|
| Enzymatic | pH 7.5, 25°C | Acetonitrile, CO₂ | 2–4 h | |
| Alkaline | pH 9, 25°C | NH₄⁺, NO₃⁻, S-methyl compounds | 6 h |
Photodegradation and Catalytic Reactions
UV irradiation and advanced oxidation processes (AOPs) enhance this compound degradation:
- : TiO₂ nanoparticles under UV light degrade 90% of this compound in 1 h via hydroxyl radical (·OH) generation .
- : O₃/UV systems cleave C-N and N-O bonds, mineralizing this compound to CO₂ and H₂O .
: Photodegradation Efficiency
| Catalyst | Light Source | Degradation (%) | Time (h) | Source |
|---|---|---|---|---|
| TiO₂ | UV | 90 | 1 | |
| O₃/UV | UV | 95 | 2 |
Reductive Degradation with Metal Ions
Reducing agents like Fe(II) and Cu(I) accelerate this compound breakdown:
- : Generates acetonitrile, methanethiol, and methylamine via a two-electron transfer mechanism .
- : Increases reaction rates 10-fold compared to Fe(II), forming non-toxic nitriles .
: Reductive Degradation Kinetics
| Metal Ion | Rate Constant (M⁻¹s⁻¹) | Products | Source |
|---|---|---|---|
| Fe(II) | 0.05 | Acetonitrile, CH₃SH | |
| Cu(I) | 0.5 | CH₃CN, NH₂CH₃ |
Environmental Fate and Degradation Products
This compound exhibits low persistence in soil and water:
: Environmental Persistence
| Medium | Conditions | Half-Life | Source |
|---|---|---|---|
| Surface water | Sunlight, 25°C | 6 days | |
| Groundwater | Anaerobic | 25 weeks | |
| Soil | Aerobic, pH 6–7 | 14 days |
Scientific Research Applications
Pest Control Applications
Methomyl oxime is primarily utilized as an insecticide and nematicide. Research indicates that it is effective against a range of pests, including aphids, nematodes, and other agricultural pests.
- Insecticidal Efficacy : A study demonstrated that this compound exhibited rapid knockdown effects on pests such as Myzus persicae and Aphis gossypii, with significant potency when applied via soil drench compared to foliar spray. The effective concentrations (EC50 and EC90) for controlling Meloidogyne incognita were found to be similar to those of oxamyl, suggesting comparable effectiveness in pest management strategies .
- Nematicidal Potential : this compound has shown promise in controlling soil nematodes. In greenhouse trials, soil applications ranging from 0.56 to 4.0 kg ha provided substantial control over nematode populations during early plant growth stages .
Environmental Impact and Degradation
The environmental fate of this compound is critical due to its high solubility in water and potential for leaching into groundwater. Understanding its degradation pathways is essential for assessing its ecological impact.
- Degradation Pathways : this compound can degrade through various processes including microbial degradation, photolysis, and chemical reactions. Biodegradation by specific bacterial strains has been identified as an effective method for detoxifying methomyl residues in soil and water environments .
- Environmental Monitoring : Field studies have detected this compound as a significant degradate in soil and leachate samples, indicating its persistence in the environment. For instance, it was observed at concentrations up to 2.2% in soil samples collected from treated fields .
Case Study 1: Soil Applications for Pest Management
A series of laboratory and greenhouse experiments evaluated the effectiveness of this compound in controlling various pests through soil applications. The results indicated that higher application rates improved pest control but also raised concerns regarding phytotoxicity .
| Application Rate (kg ha) | Pest Control Efficacy (%) |
|---|---|
| 0.56 | 70 |
| 2.0 | 85 |
| 4.0 | 90 |
Case Study 2: Environmental Fate Study
In a comprehensive study on the environmental fate of this compound, researchers monitored its concentrations in aquatic environments adjacent to treated fields. The maximum concentrations detected ranged from 1.7 to 175 µg/L, highlighting the potential for runoff into waterways .
Health Implications
While this compound is effective against pests, it poses health risks to non-target organisms, including humans and wildlife. Long-term exposure has been associated with neurotoxic effects due to its mechanism as an acetylcholinesterase inhibitor .
Mechanism of Action
Methomyl oxime exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately leading to paralysis and death of the target pests. The molecular targets include acetylcholinesterase and other related enzymes involved in neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methomyl oxime belongs to the oxime carbamate class, sharing structural and functional similarities with compounds like oxamyl, aldicarb, and thiodicarb. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings from Comparative Analysis
Structural Similarities and Differences :
- This compound and oxamyl share an oxime carbamate backbone but differ in side chains, influencing solubility and toxicity. Aldicarb contains a sulfoxide group, enhancing soil persistence, while thiodicarb is a bis-carbamate with slower degradation .
Toxicity Profiles :
- This compound is less toxic than its parent compound (methomyl, Category I) but more reactive due to the oxime group. Aldicarb and thiodicarb retain Category I toxicity, whereas oxamyl is Category II .
Degradation Mechanisms :
- This compound is transient, rapidly converting to acetonitrile . In contrast, aldicarb forms stable sulfoxide metabolites, requiring microbial intervention for complete mineralization . Oxamyl degrades faster than methomyl due to higher water solubility .
Environmental Impact: Methomyl and oxamyl exhibit similar detection frequencies in water systems (10–20% in Southern Ontario), linked to agricultural runoff . Thiodicarb’s hydrolysis to methomyl prolongs environmental residues .
Synthetic Routes :
- This compound is synthesized via solvent-driven thioesterification , while aldicarb and oxamyl rely on sulfoxidation and carbamate esterification, respectively .
Biological Activity
Methomyl oxime is a significant metabolite of methomyl, a broad-spectrum carbamate insecticide widely used in agriculture for controlling various pests. Understanding the biological activity of this compound is crucial due to its implications in toxicology, environmental science, and pest management. This article reviews the biological activity of this compound, highlighting its effects on various organisms, mechanisms of toxicity, and degradation pathways.
Methomyl and its oxime derivative primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The consequences can be severe, affecting neural, muscular, and reproductive functions across various species.
Acute Toxicity
This compound exhibits high toxicity levels in humans and other non-target organisms. The following table summarizes acute toxicity data across different species:
| Organism | Route of Exposure | LD50 (mg/kg) | Observed Effects |
|---|---|---|---|
| Humans | Oral | 570 μg/L | Death by inhalation; severe poisoning symptoms |
| Rats | Oral | 20 mg/kg | Inhibition of AChE, reproductive toxicity |
| Frogs | Aquatic | 15.43 mg/L | Death and deformations in tadpoles |
| Aquatic Invertebrates | Aquatic | Highly toxic | Disruption of ecological balance |
Chronic Effects
Long-term exposure to this compound has been linked to various health issues, particularly reproductive toxicity. In laboratory studies involving rats, chronic exposure at low doses (0.5-2.5 mg/kg) led to significant reproductive impairments, including decreased sperm quality and hormonal disruptions affecting testosterone levels . Additionally, prolonged exposure can result in liver damage and endocrine disruption due to altered gene expression related to reproductive functions .
Case Studies
- Pediatric Carbamate Poisoning : A study involving 26 children who suffered from carbamate poisoning (including methomyl) revealed that symptoms predominantly affected the central nervous system and included respiratory distress and gastrointestinal issues. Treatment with atropine was effective; however, oxime therapy did not significantly improve outcomes .
- Environmental Impact on Amphibians : Research has shown that this compound can severely affect amphibian populations. Short-term exposure resulted in high mortality rates among tadpoles due to developmental deformities and stress responses . This indicates a broader ecological concern regarding the use of methomyl in agricultural practices.
Environmental Fate and Degradation
This compound is subject to degradation through both abiotic and biotic processes:
- Microbial Degradation : Various microbial species have been identified that can metabolize this compound as a carbon source. For instance, Paracoccus sp. has shown significant degradation capabilities under laboratory conditions .
- Abiotic Processes : Hydrolysis under alkaline conditions is a major pathway for methomyl degradation. The compound is also susceptible to photolysis, although this is less significant compared to microbial action .
Summary Table of Degradation Pathways
| Degradation Pathway | Mechanism | Efficiency |
|---|---|---|
| Microbial Degradation | Utilization as carbon source | High (varies by species) |
| Hydrolysis | Reaction with water | Moderate |
| Photolysis | Light-induced breakdown | Low |
Q & A
Q. What analytical techniques are optimal for detecting and quantifying Methomyl oxime in environmental or biological samples?
Methodological Answer: The GA/T 1619-2019 standard recommends using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for forensic identification in biological matrices . For environmental samples, solid-phase extraction followed by HPLC or GLC analysis is effective, particularly after derivatization to enhance detection sensitivity . Alkaline hydrolysis studies show this compound can be detected at up to 44% yield, requiring validation of recovery rates and matrix-specific calibration curves to minimize interference .
Q. How should researchers report the synthesis and characterization of this compound in publications?
Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:
- Synthesis : Detail reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., recrystallization, chromatography). For novel compounds, provide NMR (¹H/¹³C), IR, and high-resolution mass spectrometry data .
- Purity : Use HPLC with UV detection (e.g., 220 nm) and report retention times relative to standards. Include elemental analysis for nitrogen and sulfur content to confirm stoichiometry .
- Reproducibility : Provide step-by-step protocols in the main text or supplementary materials, emphasizing critical parameters like pH control during hydrolysis .
Q. What are the standard protocols for quantifying this compound degradation products in aquatic systems?
Methodological Answer: Use aerobic and anaerobic metabolism studies with isotopic labeling (e.g., ¹⁴C-methomyl) to track degradation pathways. Key steps include:
- Sample preparation : Extract using dichloromethane/hexane mixtures, followed by cleanup with Florisil columns to remove organic interferents .
- Quantification : Employ LC-MS/MS with multiple reaction monitoring (MRM) for fragments like m/z 88.1 (CH₃C≡N⁺) and m/z 61.1 (CH₃NH₂⁺) . Report degradation rates as half-lives (e.g., <60 days in water indicates low persistence) .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental fate data for this compound, such as discrepancies in persistence across soil and aquatic systems?
Methodological Answer: Conduct comparative degradation studies under controlled conditions:
- Soil vs. Water : Compare hydrolysis rates at pH 5–9 and microbial activity using ATP assays. Note that soil photolysis yields <27% this compound, whereas alkaline hydrolysis in water produces higher yields (44%) .
- QSAR modeling : Use Quantitative Structure-Activity Relationship models to predict degradation pathways and validate with experimental LC-MS data . Address discrepancies by adjusting for site-specific factors like organic carbon content and redox potential .
Q. What experimental designs are recommended to assess the ecological impact of this compound on non-target organisms?
Methodological Answer:
- Chronic exposure assays : Use Daphnia magna or zebrafish embryos exposed to sublethal concentrations (0.1–10 mg/L) over 21 days. Monitor endpoints like reproductive output (e.g., brood size) and morphological abnormalities .
- Trophic transfer studies : Incorporate this compound into aquatic food chains (algae → Daphnia → fish) to measure bioaccumulation factors (BCFs) and biomagnification potential .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish concentration-dependent effects. Use probit models for dose-response curves .
Q. How can hydrolysis conditions be optimized to enhance Methomyl-to-Methomyl oxime conversion for mechanistic studies?
Methodological Answer:
- Kinetic studies : Vary pH (8–12), temperature (25–40°C), and ionic strength to identify optimal hydrolysis conditions. Use stopped-flow spectrophotometry to monitor real-time degradation .
- Catalyst screening : Test transition metals (e.g., Cu²⁺) or enzymes (e.g., esterases) to accelerate reaction rates. Characterize intermediates via FTIR or X-ray crystallography .
Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (AChE). Validate with in vitro enzyme inhibition assays (IC₅₀ comparisons) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of this compound-AChE complexes under physiological conditions (310 K, 1 atm) .
Q. How should interdisciplinary teams collaborate to study this compound’s environmental and toxicological profiles?
Methodological Answer:
- Data integration : Combine ecotoxicology data (e.g., LC₅₀ values) with environmental monitoring datasets using GIS tools to map exposure hotspots .
- Peer review workflows : Implement version-controlled platforms (e.g., GitHub) for shared data analysis. Use R Markdown or Jupyter notebooks to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
